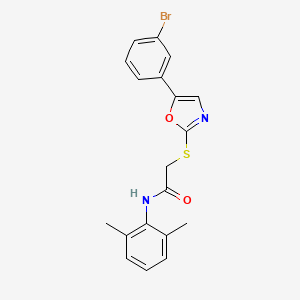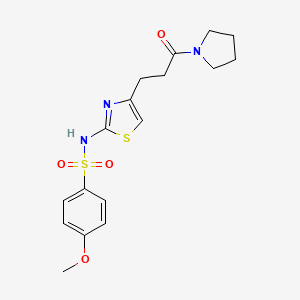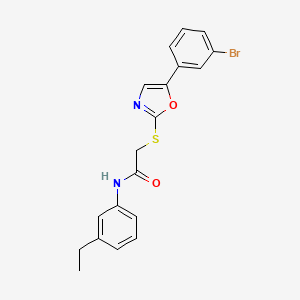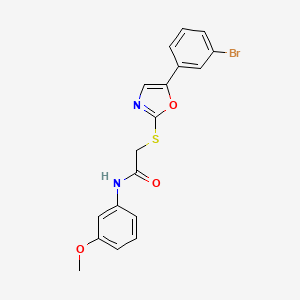
2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(3-methoxyphenyl)acetamide
Descripción general
Descripción
2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(3-methoxyphenyl)acetamide is a chemical compound that has attracted the attention of researchers due to its potential applications in various fields.
Mecanismo De Acción
Target of Action
It is known that similar compounds have shown significant anti-fungal and anti-microbial activity .
Mode of Action
It is known that similar compounds interact with their targets, leading to inhibition of microbial growth .
Biochemical Pathways
It is known that similar compounds interfere with the normal functioning of microbes, leading to their death .
Pharmacokinetics
The physicochemical properties such as molecular weight and density of similar compounds have been reported .
Result of Action
The compound has shown significant anti-fungal and anti-microbial activity. Among synthesized compounds, some have shown good anti-fungal activity and Anti-Microbial Activity (500 µg mL-1) when compared to reference drugs Ketoconazole (25µg mL-1) and Chloramphenicol (25 µg mL-1). In this study, few derivatives showed a broad spectrum of antimicrobial activity at low concentrations. The MICs (Minimum inhibitory concentration) of some compounds are 8-16µg mL-1 .
Action Environment
It is known that similar compounds maintain their activity across a range of conditions .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(3-methoxyphenyl)acetamide in lab experiments is its broad spectrum of activity against cancer cells, bacteria, and fungi. It also has low toxicity and is relatively easy to synthesize. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to administer in vivo. In addition, more studies are needed to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on 2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(3-methoxyphenyl)acetamide. One area of interest is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another area of research is the optimization of its pharmacokinetic properties to improve its efficacy in vivo. In addition, more studies are needed to fully understand its mechanism of action and potential applications in the treatment of cancer, inflammation, and infectious diseases. Finally, the development of new derivatives and analogs of this compound may lead to the discovery of more potent and selective compounds with fewer side effects.
Aplicaciones Científicas De Investigación
2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(3-methoxyphenyl)acetamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit antitumor, anti-inflammatory, and antimicrobial properties. The compound has been tested in vitro and in vivo for its efficacy against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
2-[[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O3S/c1-23-15-7-3-6-14(9-15)21-17(22)11-25-18-20-10-16(24-18)12-4-2-5-13(19)8-12/h2-10H,11H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZFVDQNQSFJJRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC=C(O2)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





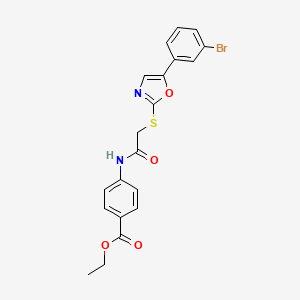
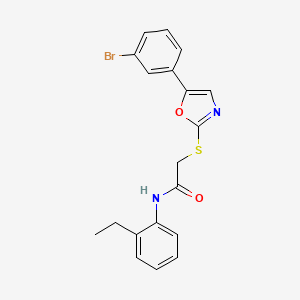
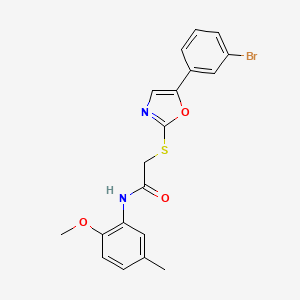




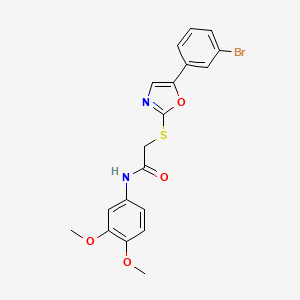
![N-(4-(3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-3-oxopropyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B3206318.png)
